2-烯丙基-2-甲基-1,3-丙二醇

描述

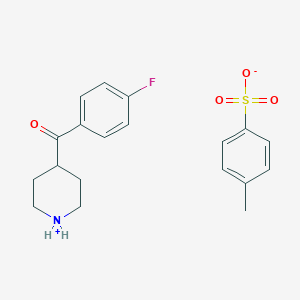

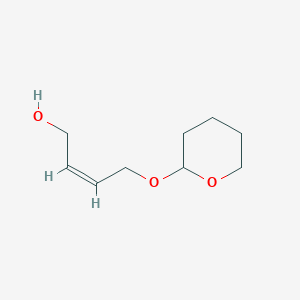

2-Allyl-2-methyl-1,3-propanediol is a compound that is not directly mentioned in the provided papers, but its structure can be inferred to be related to the compounds discussed in the research. It is likely a diol with an allyl group attached, which could make it a useful intermediate in various chemical syntheses.

Synthesis Analysis

The synthesis of related compounds involves the use of allylation reactions. For instance, 3,3-bis(trimethylsilyl)-2-methyl-1-propene is prepared from alkenyl bromides and can undergo ene reactions with aldehydes or Sakurai allylation reactions depending on the Lewis acid used . Another synthesis route involves the reaction of 2-hydroxymethyl-2-methyl-1,3-propanediol with allyl bromide to produce various derivatives, including those with polyfluoroalkyl groups . These methods could potentially be adapted for the synthesis of 2-Allyl-2-methyl-1,3-propanediol.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Allyl-2-methyl-1,3-propanediol has been characterized using techniques such as NMR, GC-MS, and X-ray crystallography . These techniques provide detailed information about the arrangement of atoms within the molecule and can be used to confirm the structure of synthesized compounds.

Chemical Reactions Analysis

The reactivity of compounds with allyl groups is well-documented. For example, 2-allyl-1-methylenecyclohexane can undergo polymerization through an alternating intra-intermolecular propagation mechanism . Similarly, 2-Allyl-2-methyl-1,3-propanediol may also participate in various polymerization reactions or serve as a reactant in other chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methyl-1,3-propanediol derivatives have been studied, revealing characteristics such as resistance to crystallization, compatibility with monomers, and higher tensile and flexural strengths . These properties are important for applications in resins, coatings, and other materials. The presence of an allyl group in 2-Allyl-2-methyl-1,3-propanediol would likely influence these properties, potentially enhancing its utility in certain applications.

Applications and Case Studies

While no specific case studies on 2-Allyl-2-methyl-1,3-propanediol were provided, the related compound 2-methyl-1,3-propanediol has been applied in various industries, including resins, coatings, plasticizers, and personal care products . The modifications introduced by the allyl group could open up new applications or improve existing ones, making it a compound of interest for further research and development.

科学研究应用

合成应用

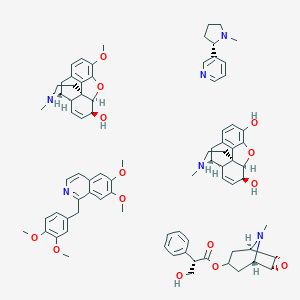

铱催化的不对称羰基烯丙基化:该化合物用于合成受保护的 1,3-多元醇子结构,在铱催化的转移氢化条件下利用 1,3-丙二醇进行迭代不对称烯丙基化,提供出色的立体控制 (Lu 等人,2009 年)。

聚丙酸酯立体多聚体的合成:涉及该化合物从醇氧化水平进行双羰基巴豆酰基化,导致形成具有高非对映选择性和对映选择性控制的复杂聚丙酸酯结构 (Gao 等人,2011 年)。

布里奥斯塔汀 A 环的合成:用于药物化学中的重要化合物布里奥斯塔汀 A 环的简明合成,通过双不对称羰基烯丙基化,然后进行臭氧化和羰基反异戊烯化等步骤 (Lu & Krische, 2009 年)。

化学转化和催化

选择性脱水生成烯丙醇:证明了该化合物在二氧化铈催化下进行选择性脱水的能力,在特定温度下生成烯丙醇 (Sato 等人,2003 年)。

四氢呋喃的形成:涉及在矿酸存在下该化合物的环化,以产生含有四氢呋喃环的各种螺环化合物,展示了其在有机合成中的多功能性 (Wasson 等人,1963 年)。

烃化反应:该化合物参与烯丙醇的烃化反应,导致形成重要的化合物,如 1,4-丁二醇,表明其在复杂化学反应中的作用 (Simpson 等人,1993 年)。

生物技术应用

- 从甘油生产 1,3-丙二醇:用于通过基因工程微生物合成 1,3-丙二醇,表明其在可持续和经济可行的生产工艺中的作用 (Yang 等人,2018 年)。

材料科学与工程

- 聚酯树脂的合成:该化合物用于生产各种类型的聚酯树脂,证明了其对涂料和其他应用中材料性能的影响 (Sullivan 等人,1990 年)。

安全和危害

属性

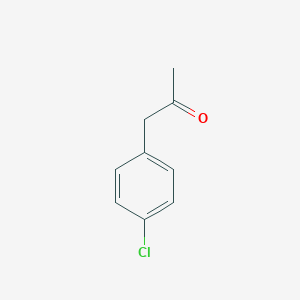

IUPAC Name |

2-methyl-2-prop-2-enylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-3-4-7(2,5-8)6-9/h3,8-9H,1,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXSMZLINUIUFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180138 | |

| Record name | 1,3-Propanediol, 2-allyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Allyl-2-methyl-1,3-propanediol | |

CAS RN |

25462-37-7 | |

| Record name | 1,3-Propanediol, 2-allyl-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025462377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediol, 2-allyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

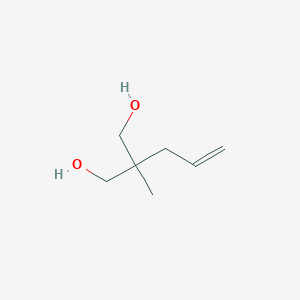

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl N-(12-phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate](/img/structure/B144103.png)

![6-[3-[4-(2-Hydroxyphenyl)piperazinyl]propylamino]-1,3-dimethyluracil](/img/structure/B144119.png)